Hexamethylquercetagetin (CAS 1251-84-9), also known as 3,5,6,7,3',4'-hexamethoxyflavone, is a highly lipophilic polymethoxyflavone (PMF) primarily isolated from Citrus species. Unlike standard polyhydroxylated flavonoids, this compound features complete methylation of all six core hydroxyl groups, yielding a computed LogP of approximately 3.2 [1]. This structural configuration fundamentally alters its physicochemical baseline, shifting it from a water-soluble, rapidly metabolized antioxidant to a highly membrane-permeable, phase-II-resistant molecule [2]. In industrial and research procurement, Hexamethylquercetagetin is prioritized as a stable precursor for microencapsulation matrices, a standardized analytical marker for supercritical CO2 citrus extracts, and a targeted molecular probe for NF-κB signaling inhibition [3].
Procuring the unmethylated parent compound, quercetagetin, or generic flavonoids like quercetin as substitutes for Hexamethylquercetagetin leads to critical failures in both formulation stability and in vivo exposure[1]. Unmethylated flavonoids possess multiple free hydroxyl groups that act as immediate targets for rapid glucuronidation and sulfation in the gastrointestinal tract, resulting in poor oral bioavailability and limited systemic circulation [2]. By contrast, the fully methylated structure of Hexamethylquercetagetin sterically shields these conjugation sites, drastically reducing pre-systemic metabolism and increasing intestinal permeability [1]. Furthermore, substituting with other PMFs such as nobiletin alters the specific methoxy substitution pattern, which can shift binding affinities in targeted kinase or NF-κB inhibition assays, compromising assay reproducibility [3].
Hexamethylquercetagetin features complete methylation of its six hydroxyl groups, generating a highly lipophilic profile (LogP ~3.2) compared to its unmethylated precursor, quercetagetin, which suffers from severe water solubility limitations and poor oral bioavailability [1]. The absence of free hydroxyls in Hexamethylquercetagetin prevents rapid phase II conjugation (glucuronidation/sulfation), directly translating to higher membrane permeability and extended biological half-life in physiological models compared to polyhydroxylated baselines [2].
| Evidence Dimension | Phase II metabolic conjugation susceptibility and lipophilicity |
| Target Compound Data | Hexamethylquercetagetin (0 free hydroxyls, LogP ~3.2, high permeability) |
| Comparator Or Baseline | Quercetagetin (6 free hydroxyls, rapid glucuronidation, low permeability) |
| Quantified Difference | Complete structural suppression of direct hydroxyl-mediated phase II conjugation |
| Conditions | In vivo pharmacokinetic and structural absorption models |
Essential for procurement in oral formulation development where parent-compound systemic exposure is required.
When formulated into composite wall materials such as pea protein-maltodextrin (PPMD), polymethoxyflavone extracts highly enriched in Hexamethylquercetagetin achieve an encapsulation efficiency of 84.44 ± 0.34% [1]. In simulated gastrointestinal digestion models, these microcapsules demonstrate a controlled release rate of 85.89 ± 1.53% in intestinal fluid, significantly outperforming unencapsulated free extracts which suffer from rapid environmental degradation[1].
| Evidence Dimension | Intestinal fluid release rate and encapsulation efficiency |
| Target Compound Data | PPMD-encapsulated Hexamethylquercetagetin-rich extract (85.89 ± 1.53% release) |
| Comparator Or Baseline | Free, unencapsulated extract (rapid degradation, low release) |
| Quantified Difference | Significant extension of stability and >85% controlled release in target fluid |
| Conditions | In vitro simulated gastrointestinal digestion assay |
Validates the compound's manufacturability and compatibility with advanced biopolymer delivery systems.
Hexamethylquercetagetin acts as a potent inhibitor of the NF-κB pathway, specifically reducing the relative protein expression of p-p65 and p-IκBα in cervical carcinoma cells (Ca Ski and C-33 A) [1]. In murine xenograft models, concentration-dependent administration of Hexamethylquercetagetin significantly suppressed tumor volume and weight compared to untreated controls, driven by the prohibition of NF-κB-derived luciferase activity even under TNFα stimulation [1].
| Evidence Dimension | Tumor volume and NF-κB p-p65 expression |
| Target Compound Data | Hexamethylquercetagetin-treated models |
| Comparator Or Baseline | Untreated baseline (high p-p65 expression, unchecked tumor growth) |
| Quantified Difference | Concentration-dependent suppression of tumor weight and NF-κB luciferase activity |
| Conditions | BALB/c nude mice xenograft model (Ca Ski cells) with/without TNFα stimulation |
Provides a validated, specific mechanism of action for researchers procuring inhibitors for inflammatory and oncological pathway mapping.
Hexamethylquercetagetin demonstrates excellent processability in non-polar extraction systems. Supercritical CO2 extraction (SFE) at 150 bar and 70 °C provides a highly diverse and abundant yield of fully methylated PMFs, including Hexamethylquercetagetin, compared to subcritical water extraction (SWE) which primarily yields lower concentrations of mixed polar flavanones [1]. The high lipophilicity of Hexamethylquercetagetin makes it highly compatible with SFE, allowing for solvent-free industrial recovery from citrus by-products [1].
| Evidence Dimension | Extraction selectivity and yield profile |
| Target Compound Data | Supercritical CO2 extraction (150 bar, 70 °C) |
| Comparator Or Baseline | Subcritical water extraction (100% water) |
| Quantified Difference | SFE selectively enriches highly methylated PMFs like Hexamethylquercetagetin over polar flavanones |
| Conditions | Industrial orange juice by-product resin extraction |
Demonstrates that the compound can be efficiently scaled and purified using green, solvent-free industrial extraction technologies.
Driven by its high lipophilicity (LogP ~3.2) and proven 84.44% encapsulation efficiency in protein-maltodextrin matrices [1], Hexamethylquercetagetin is the optimal choice for developing controlled-release intestinal delivery systems. It overcomes the poor bioavailability of unmethylated flavonoids, making it highly suitable for advanced nutraceutical and pharmaceutical formulations requiring stable, phase-II-resistant active ingredients.
Because it directly suppresses p-p65 and p-IκBα expression and reduces tumor volume in xenograft models [2], this compound is a highly specific procurement choice for oncology and inflammation research. It provides a reliable, concentration-dependent mechanism for inhibiting NF-κB-derived luciferase activity, outperforming generic antioxidants in targeted pathway assays.
As a fully methylated PMF that is selectively enriched during supercritical CO2 extraction (150 bar, 70 °C)[3], Hexamethylquercetagetin serves as a critical analytical reference standard. Quality control laboratories and industrial processors procure it to validate the efficiency, purity, and solvent-free recovery of high-value polymethoxyflavones from citrus by-products.